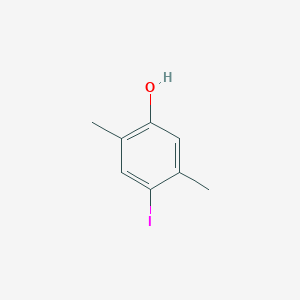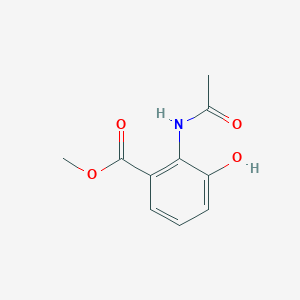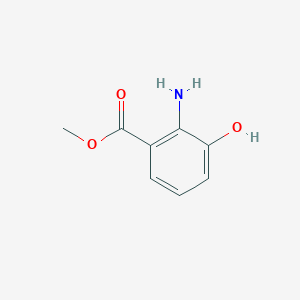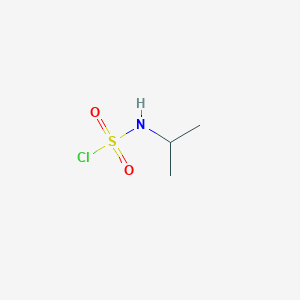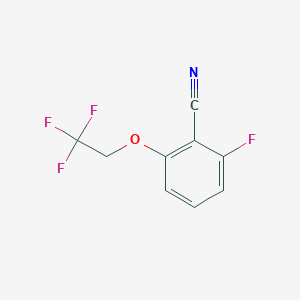
1-Methylphysostigmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylphysostigmine is a chemical compound that belongs to the class of organophosphate compounds. It is a derivative of physostigmine, which is a natural alkaloid found in the Calabar bean plant. The compound has been of great interest to researchers due to its potential applications in scientific research. In
作用机制
1-Methylphysostigmine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Acetylcholine is involved in a wide range of processes, including muscle contraction, cognitive function, and regulation of the autonomic nervous system.
生化和生理效应
The increase in acetylcholine levels in the brain resulting from 1-Methylphysostigmine administration can have a range of effects on physiological and biochemical processes. Some of the effects include:
1. Increased cognitive function: Acetylcholine is involved in cognitive processes such as memory, attention, and learning. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration has been shown to improve cognitive function in animal models.
2. Increased muscle contraction: Acetylcholine is involved in muscle contraction, and the increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased muscle contraction.
3. Regulation of the autonomic nervous system: Acetylcholine is involved in the regulation of the autonomic nervous system, which controls involuntary processes such as heart rate and digestion. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased parasympathetic activity, which can have a range of effects on the body.
实验室实验的优点和局限性
1-Methylphysostigmine has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. One limitation is that it can have non-specific effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.
未来方向
1-Methylphysostigmine has several potential future directions for scientific research. Some of these directions include:
1. Development of new treatments for neurodegenerative diseases: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease. Further research could explore the potential of 1-Methylphysostigmine as a treatment for these diseases.
2. Development of new pain management therapies: 1-Methylphysostigmine has been shown to have analgesic properties and could be further explored as a potential treatment for pain.
3. Investigation of the role of acetylcholine in physiological and biochemical processes: 1-Methylphysostigmine has been used extensively to investigate the role of acetylcholine in various processes. Further research could explore the potential of acetylcholine as a therapeutic target in various diseases and conditions.
Conclusion
In conclusion, 1-Methylphysostigmine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. Its ease of synthesis and purification make it accessible to researchers, and it has several potential future directions for scientific research.
合成方法
1-Methylphysostigmine can be synthesized through a multistep process starting with the isolation of physostigmine from the Calabar bean plant. The isolation of physostigmine involves extraction of the plant material with an organic solvent, followed by purification using chromatography techniques. Once purified, physostigmine can be converted to 1-Methylphysostigmine through a reaction with methyl iodide under basic conditions. The resulting product can be further purified using chromatography techniques to yield pure 1-Methylphysostigmine.
科学研究应用
1-Methylphysostigmine has been used extensively in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Some of the areas where 1-Methylphysostigmine has been applied in scientific research include:
1. Alzheimer's disease research: 1-Methylphysostigmine has been used to investigate the role of acetylcholine in the pathology of Alzheimer's disease, a neurodegenerative disorder that is characterized by a progressive decline in cognitive function.
2. Pain management: 1-Methylphysostigmine has been shown to have analgesic properties and has been used in pain management research.
3. Neuroprotection: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
属性
CAS 编号 |
121843-39-8 |
|---|---|
产品名称 |
1-Methylphysostigmine |
分子式 |
C16H24N3O2+ |
分子量 |
290.38 g/mol |
IUPAC 名称 |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
InChI 键 |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
手性 SMILES |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
规范 SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
同义词 |
1-methyl-PHY 1-methylphysostigmine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



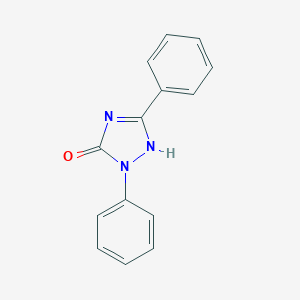
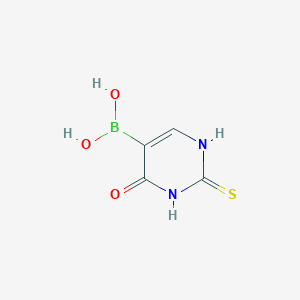
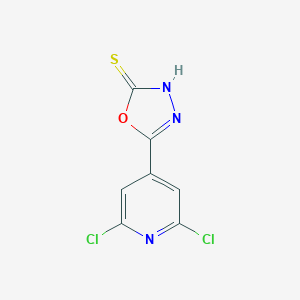
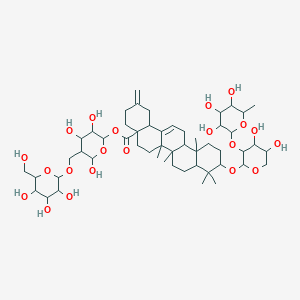
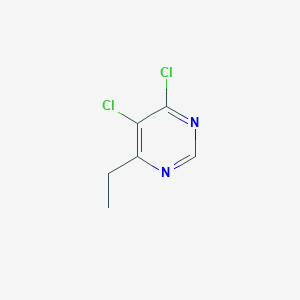
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
